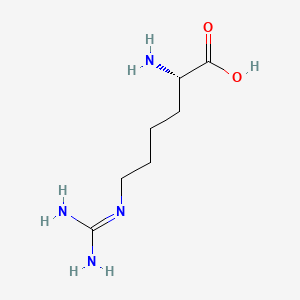

H-HoArg-OH

Description

L-homoarginine is a natural product found in Lathyrus cicera, Lathyrus sativus, and other organisms with data available.

Homoarginine is a metabolite found in the aging mouse brain.

Properties

IUPAC Name |

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOGESRFPZDMMT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926980 | |

| Record name | N~6~-Carbamimidoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

156-86-5, 13094-78-5 | |

| Record name | L-Homoarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-homoarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~6~-Carbamimidoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOARGININE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 - 215 °C | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

H-HoArg-OH (L-Homoarginine): A Technical Guide to its Mechanism of Action as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-HoArg-OH, chemically known as L-Homoarginine, is a non-proteinogenic amino acid that has garnered significant interest in the scientific community for its role as an enzyme inhibitor and its potential therapeutic applications. Structurally similar to L-arginine with an additional methylene (B1212753) group in its carbon chain, L-Homoarginine's primary mechanism of action involves the modulation of key enzymes, particularly arginase and alkaline phosphatase. This technical guide provides an in-depth overview of the inhibitory mechanisms of L-Homoarginine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

It is important to distinguish L-Homoarginine from structurally related compounds such as Nω-hydroxy-L-arginine (NOHA), an intermediate in nitric oxide synthesis, and Nω-hydroxy-nor-L-arginine (nor-NOHA). While all three are inhibitors of arginase, their potencies and specificities differ. This guide will focus on L-Homoarginine while providing comparative data for clarity.

Core Mechanism of Action: Enzyme Inhibition

L-Homoarginine primarily exerts its biological effects through the inhibition of two main classes of enzymes: Arginase and Alkaline Phosphatase. It also interacts with Nitric Oxide Synthase (NOS), not as a direct inhibitor, but as a substrate.

Arginase Inhibition: A Competitive Mechanism

L-Homoarginine acts as a competitive inhibitor of both isoforms of arginase, ARG1 and ARG2.[1] Arginase is a crucial enzyme in the urea (B33335) cycle, responsible for the hydrolysis of L-arginine to ornithine and urea. By competing with the endogenous substrate L-arginine for the active site of arginase, L-Homoarginine effectively reduces the enzyme's catalytic activity.[2] This inhibition is significant in the context of nitric oxide (NO) signaling. Arginase and nitric oxide synthase (NOS) share L-arginine as a common substrate.[2] By inhibiting arginase, L-Homoarginine can increase the bioavailability of L-arginine for NOS, potentially leading to enhanced NO production.[2]

Alkaline Phosphatase Inhibition: An Uncompetitive Mechanism

L-Homoarginine is an organ-specific, uncompetitive inhibitor of liver and bone alkaline phosphatases.[3][4] Uncompetitive inhibition is a mode of enzyme inhibition where the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This binding event leads to the formation of an inactive enzyme-substrate-inhibitor complex, thereby reducing the overall catalytic efficiency of the enzyme. The tissue-nonspecific alkaline phosphatases (TNAPs), which include the liver and bone isozymes, are more sensitive to inhibition by L-homoarginine compared to placental or intestinal alkaline phosphatases.[3][5]

Interaction with Nitric Oxide Synthase (NOS)

Unlike its inhibitory role with arginase and alkaline phosphatase, L-Homoarginine serves as a substrate for nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide.[2] However, it is a significantly less efficient substrate compared to L-arginine, exhibiting a lower maximum reaction rate (Vmax) and requiring a higher concentration to achieve half-maximal velocity (Km).[6][7] This interaction is crucial as it implies that while L-Homoarginine can contribute to NO production, its primary influence on the NO pathway is likely through its potent inhibition of arginase, which in turn increases the availability of the preferred NOS substrate, L-arginine.

Quantitative Inhibitory Data

The inhibitory potency of L-Homoarginine and related compounds against their target enzymes is summarized in the tables below.

Table 1: Inhibitory Activity of L-Homoarginine against Arginase

| Compound | Enzyme Isoform | IC50 | Ki | Inhibition Type | Source |

| L-Homoarginine | Arginase 1 (Human) | 8.14 ± 0.52 mM | 6.1 ± 0.50 mM | Competitive | [1] |

| L-Homoarginine | Arginase 2 (Human) | 2.52 ± 0.01 mM | 1.73 ± 0.10 mM | Competitive | [1] |

Table 2: Inhibitory Activity of L-Homoarginine against Alkaline Phosphatase

| Compound | Enzyme Isoform | Ki0.5 | Inhibition Type | Source |

| L-Homoarginine | Placental, Kidney, Osteogenic Cell ALP | 1 mM | Uncompetitive | [8][9] |

| L-Homoarginine | Intestinal ALP | 13 mM | Uncompetitive | [8][9] |

Note: Ki0.5 represents the concentration of inhibitor required for half-maximal inhibition.

Table 3: Comparative Inhibitory Activity of Related Compounds against Arginase

| Compound | Enzyme Source | IC50 | Ki | Inhibition Type | Source |

| Nω-hydroxy-L-arginine (NOHA) | Rat Liver Homogenates | 150 µM | 150 µM | Competitive | [10] |

| Nω-hydroxy-L-arginine (NOHA) | Murine Macrophages | 450 µM | - | Competitive | [10] |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Rat Liver | 0.5 µM | 0.5 µM | Competitive | [8] |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Rat Aorta | < 1 µM | - | Competitive |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving L-Homoarginine and a typical experimental workflow for assessing its inhibitory activity.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the inhibitory action of L-Homoarginine.

Arginase Inhibition Assay (UPLC-MS Method)

This protocol is adapted from the methodology used to determine the IC50 and Ki values of L-Homoarginine for human arginase 1 and 2.[1]

a. Reagents and Materials:

-

Recombinant human arginase 1 and arginase 2

-

L-Homoarginine

-

L-Arginine

-

Tris-HCl buffer (pH 7.5)

-

MnCl2

-

UPLC-MS system

b. Enzyme Activation:

-

Prepare a stock solution of the arginase enzyme in Tris-HCl buffer.

-

Activate the enzyme by adding MnCl2 to a final concentration of 10 mM and incubating at 37°C for 10 minutes.

c. Inhibition Assay:

-

Prepare serial dilutions of L-Homoarginine in the assay buffer.

-

In a microplate, add the activated arginase enzyme solution to each well.

-

Add the diluted L-Homoarginine solutions to the respective wells. Include a control group with buffer only (no inhibitor).

-

To determine the Ki, use multiple concentrations of the substrate, L-arginine. For IC50 determination, a single, fixed concentration of L-arginine is used.

-

Initiate the reaction by adding L-arginine to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an acidic solution (e.g., perchloric acid).

d. Product Quantification (UPLC-MS):

-

Centrifuge the reaction mixtures to pellet precipitated proteins.

-

Analyze the supernatant for the concentration of the product, ornithine, using a validated UPLC-MS method.

-

The UPLC system separates the components of the mixture, and the mass spectrometer quantifies the amount of ornithine present.

e. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of L-Homoarginine relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

For Ki determination, plot the reaction velocity against the substrate concentration at different inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).

Alkaline Phosphatase Inhibition Assay (Spectrophotometric Method)

This is a general protocol for determining the uncompetitive inhibition of alkaline phosphatase.

a. Reagents and Materials:

-

Purified liver or bone alkaline phosphatase

-

L-Homoarginine

-

p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

-

Assay buffer (e.g., Tris-HCl or diethanolamine (B148213) buffer, pH 9.8)

-

Microplate reader

b. Inhibition Assay:

-

Prepare serial dilutions of L-Homoarginine in the assay buffer.

-

Prepare different concentrations of the substrate, pNPP.

-

In a 96-well plate, add the alkaline phosphatase enzyme solution, a specific concentration of pNPP, and a specific concentration of L-Homoarginine to each well. For uncompetitive inhibition analysis, it is essential to vary the concentrations of both the substrate and the inhibitor.

-

Include control wells with enzyme and substrate but no inhibitor.

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

c. Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

To confirm uncompetitive inhibition, create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. For uncompetitive inhibition, the resulting lines will be parallel.

-

The apparent Vmax and Km values will decrease as the inhibitor concentration increases.

-

A Dixon plot (1/velocity vs. [Inhibitor]) at different substrate concentrations can be used to determine the Ki value.

Conclusion

This compound (L-Homoarginine) is a versatile enzyme inhibitor with distinct mechanisms of action against different targets. Its competitive inhibition of arginase holds promise for therapeutic strategies aimed at modulating the nitric oxide pathway, particularly in cardiovascular and inflammatory diseases. The uncompetitive inhibition of specific alkaline phosphatase isozymes suggests other potential physiological roles and therapeutic avenues. A clear understanding of its inhibitory profile, supported by robust quantitative data and detailed experimental methodologies as outlined in this guide, is essential for advancing the research and development of L-Homoarginine-based therapeutics. Further investigation into its in vivo efficacy and safety is warranted to fully elucidate its clinical potential.

References

- 1. Homoarginine, arginine, and relatives: analysis, metabolism, transport, physiology, and pathology [agris.fao.org]

- 2. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Homoarginine. An organ-specific, uncompetitive inhibitor of human liver and bone alkaline phosphohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 5. The relationship between homoarginine and liver biomarkers: a combination of epidemiological and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sensitivity of intestinal alkaline phosphatase to L-homoarginine and its regulation by subunit-subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CAS 189302-40-7: N---Hydroxy-nor-L-arginine | CymitQuimica [cymitquimica.com]

- 10. merckmillipore.com [merckmillipore.com]

Chemical and physical properties of L-Homoarginine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of L-Homoarginine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways.

Core Chemical and Physical Properties

L-Homoarginine, a non-proteinogenic amino acid, is a higher homolog of L-arginine, featuring an additional methylene (B1212753) group in its side chain.[1] This structural difference imparts unique biochemical characteristics that are of significant interest in various research fields.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | [1][2][3] |

| Synonyms | L-N6-(Aminoiminomethyl)-lysine, L-N6-Amidinolysine | [2][3] |

| Molecular Formula | C7H16N4O2 | [2][4] |

| Molecular Weight | 188.23 g/mol | [2][3] |

| Canonical SMILES | C(CCN=C(N)N)C--INVALID-LINK--N | [2] |

| InChI Key | QUOGESRFPZDMMT-YFKPBYRVSA-N | [2][3] |

| CAS Number | 156-86-5 | [2][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 207-215 °C | [2][3][5] |

| Boiling Point | 376.3 ± 52.0 °C at 760 mmHg | [3][5] |

| Density | 1.39 ± 0.1 g/cm³ | [1][3] |

| Water Solubility | Soluble | [1][6] |

| pKa (Strongest Acidic) | 2.49 | [7][8] |

| pKa (Strongest Basic) | 12.3 | [7][8] |

| logP | -3.7 | [2][7] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts (ppm) | Source(s) |

| ¹H NMR (500 MHz, D₂O) | 1.40, 1.65, 1.85-1.90, 3.20, 3.74 | [2] |

| ¹³C NMR (125 MHz, D₂O) | 24.18, 30.20, 32.74, 43.51, 57.49, 159.61, 177.45 | [2] |

| Mass Spectrometry (ESI-MS/MS) | m/z 189.2 → 70.3, 116.1, 144.1 | [9] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of L-Homoarginine, providing a foundation for its experimental use.

Chemical Synthesis: Guanidinylation of L-Lysine

L-Homoarginine can be synthesized from L-lysine via a guanidinylation reaction using O-methylisourea.

Materials:

-

L-Lysine hydrochloride

-

O-Methylisourea hemisulfate

-

Barium hydroxide (B78521) octahydrate

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Deionized water

-

Ammonium (B1175870) hydroxide (NH₄OH)

-

Hydrochloric acid (HCl)

Protocol:

-

Preparation of O-Methylisourea freebase: Dissolve O-methylisourea hemisulfate in a minimal amount of water. Add a stoichiometric amount of barium hydroxide octahydrate to precipitate barium sulfate. Stir the mixture and then centrifuge to pellet the precipitate. Carefully collect the supernatant containing the O-methylisourea freebase.

-

Guanidinylation Reaction: Dissolve L-lysine hydrochloride in a 1:1 (v/v) mixture of saturated sodium carbonate solution and deionized water. Add the prepared O-methylisourea solution in a 10-fold molar excess to the lysine (B10760008) solution. The reaction pH should be maintained around 10.5-11.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) on a silica (B1680970) gel plate using a mobile phase of n-butanol:acetic acid:water (3:1:1 v/v/v). Visualize the spots with ninhydrin (B49086) stain.

-

Work-up and Purification: Following the reaction, acidify the mixture with HCl. The crude product can then be purified by cation exchange chromatography.

Purification: Ion-Exchange Chromatography

Materials:

-

Dowex 50W-X8 cation exchange resin (H⁺ form)

-

Hydrochloric acid (HCl), various concentrations

-

Ammonium hydroxide (NH₄OH) solution

-

Deionized water

Protocol:

-

Column Preparation: Prepare a column with Dowex 50W-X8 resin. Wash the resin extensively with deionized water.

-

Sample Loading: Load the acidified crude L-Homoarginine solution onto the column.

-

Washing: Wash the column with deionized water to remove any unbound impurities.

-

Elution: Elute the bound L-Homoarginine using a gradient of ammonium hydroxide solution (e.g., 0.1 M to 2 M). Collect fractions and monitor for the presence of L-Homoarginine using TLC or an amino acid analyzer.

-

Desalting: Pool the fractions containing pure L-Homoarginine and remove the ammonia (B1221849) by rotary evaporation. The resulting product will be the free base of L-Homoarginine. For the hydrochloride salt, dissolve the free base in a minimal amount of water and add a stoichiometric amount of HCl, followed by lyophilization.

Analytical Methods

A common method for the quantification of L-Homoarginine in biological samples involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol, followed by fluorescence detection.[10]

Sample Preparation (Plasma):

-

To 50 µL of plasma, add 400 µL of a 1:1 (v/v) mixture of acetonitrile (B52724) and methanol (B129727) containing an internal standard (e.g., stable isotope-labeled L-Homoarginine).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant for derivatization and analysis.

Derivatization and HPLC Conditions:

-

Derivatizing Reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate (B1201080) buffer.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution system is typically used, for example, with a mixture of sodium acetate (B1210297) buffer and methanol.

-

Detection: Fluorescence detection with excitation at 340 nm and emission at 450 nm.[10]

-

Retention Time: The retention time for the L-Homoarginine derivative is typically around 10 minutes under these conditions.[10]

LC-MS/MS offers high sensitivity and specificity for the quantification of L-Homoarginine.

Sample Preparation: Similar to HPLC, involving protein precipitation with an organic solvent and the use of a stable isotope-labeled internal standard.

LC-MS/MS Conditions:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography can be used.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification.

-

Transitions for L-Homoarginine: m/z 189.2 → 70.3, m/z 189.2 → 116.1, m/z 189.2 → 144.1.[9]

-

Transitions for Stable Isotope-labeled Internal Standard (e.g., ¹³C₆,¹⁵N₂-L-Homoarginine): m/z 197.2 → 74.3, m/z 197.2 → 120.1, m/z 197.2 → 150.1.

-

Biological Signaling Pathways and Experimental Workflows

L-Homoarginine is intricately involved in several key metabolic and signaling pathways, most notably the nitric oxide (NO) pathway and creatine (B1669601) synthesis.

Biosynthesis of L-Homoarginine

L-Homoarginine is endogenously synthesized from L-lysine primarily through the action of L-arginine:glycine amidinotransferase (AGAT).

Role in the Nitric Oxide Pathway

L-Homoarginine can serve as a substrate for Nitric Oxide Synthase (NOS), leading to the production of nitric oxide and L-homocitrulline. It also acts as a competitive inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine. This inhibition can lead to increased L-arginine availability for NO production.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of L-Homoarginine in a plasma sample using LC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of homoarginine (hArg) and asymmetric dimethylarginine (ADMA) from acutely and chronically administered free L-arginine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-Homoarginine in Nitric Oxide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homoarginine (H-HoArg-OH), a non-proteinogenic amino acid structurally similar to L-arginine, has emerged as a molecule of significant interest in cardiovascular research. Its role as a substrate for nitric oxide synthase (NOS) and its association with cardiovascular health and disease have prompted in-depth investigation into its metabolic pathways and physiological functions. This technical guide provides a comprehensive overview of the role of L-homoarginine in nitric oxide (NO) synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to support further research and drug development in this area.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune regulation[1][2]. It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS), which includes neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3)[1][2][3]. L-homoarginine, differing from L-arginine by an additional methylene (B1212753) group in its carbon chain, can also serve as a substrate for NOS, albeit with different efficiencies across the isoforms[4][5][6].

Low plasma levels of L-homoarginine have been consistently associated with an increased risk of cardiovascular events and mortality, suggesting a protective role for this amino acid[7][8]. This has spurred interest in understanding its contribution to NO production and its potential as a therapeutic target.

L-Homoarginine as a Substrate for Nitric Oxide Synthase

L-homoarginine is a substrate for all three NOS isoforms, leading to the production of NO and L-homocitrulline[4][9]. However, its efficiency as a substrate is considerably lower than that of L-arginine.

Kinetic Parameters of NOS Isoforms

The affinity of NOS for its substrates and the subsequent catalytic rate are defined by the Michaelis constant (Km) and the maximum velocity (Vmax), respectively. A lower Km indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency is represented by the kcat/Km ratio.

| Substrate | NOS Isoform | Km (µM) | Vmax (µmol/min/mg protein) | Catalytic Efficiency (kcat/Km) | Reference |

| L-Arginine | nNOS (NOS I) | 3.3 | 0.9 | High | [10] |

| L-Homoarginine | nNOS (NOS I) | 1300 | 0.3 | Low | [10] |

| L-Arginine | iNOS (NOS II) | 16 | 1.8 | High | [10] |

| L-Homoarginine | iNOS (NOS II) | 2800 | 0.8 | Low | [10] |

| L-Arginine | eNOS (NOS III) | 2-20 | - | High | |

| L-Homoarginine | eNOS (NOS III) | ~3000 | - | Very Low | [1] |

Table 1: Comparison of Kinetic Parameters of NOS Isoforms with L-Arginine and L-Homoarginine. The data clearly indicates that L-arginine is a much more efficient substrate for all NOS isoforms, exhibiting a significantly lower Km compared to L-homoarginine[1][10].

The catalytic efficiency of both nNOS and iNOS is markedly lower with L-homoarginine compared to L-arginine[4][6]. Studies have shown a 20-fold and 10-fold decrease in kcat/Km for nNOS and iNOS, respectively, when using L-homoarginine[4][6]. The reduced efficiency with L-homoarginine appears to stem primarily from the initial N-hydroxylation step in the NO synthesis pathway[4][6].

Signaling Pathway of Nitric Oxide Synthesis

The synthesis of NO from both L-arginine and L-homoarginine by NOS is a complex process requiring several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). The enzyme catalyzes a five-electron oxidation of the guanidino nitrogen of the substrate to produce NO and the corresponding citrulline analog[1].

Figure 1. Simplified signaling pathway of nitric oxide synthesis from L-arginine and L-homoarginine.

Experimental Protocols

Accurate quantification of L-homoarginine, L-arginine, and NO is crucial for studying their roles in health and disease. Below are detailed methodologies for key experiments.

Quantification of L-Homoarginine and L-Arginine in Plasma

This protocol describes the quantification of L-homoarginine and L-arginine in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

Materials:

-

Plasma samples

-

Internal standards (e.g., stable isotope-labeled 13C6-arginine)

-

Formic acid

-

HPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the internal standard solution.

-

Precipitate proteins by adding 150 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separation is typically achieved on a C18 reversed-phase column.

-

The mobile phase often consists of a gradient of water and acetonitrile with 0.1% formic acid.

-

Detection is performed using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for L-arginine, L-homoarginine, and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of L-arginine and L-homoarginine.

-

Calculate the concentrations in the plasma samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

-

Figure 2. Experimental workflow for the quantification of L-homoarginine and L-arginine in plasma.

Measurement of Nitric Oxide Synthase (NOS) Activity

NOS activity is commonly determined by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Tissue homogenate or purified NOS enzyme

-

L-[3H]arginine

-

Reaction buffer (containing NADPH, CaCl2, calmodulin, and other cofactors)

-

Stop buffer (e.g., containing EDTA)

-

Cation-exchange resin (e.g., Dowex AG 50W-X8)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer and L-[3H]arginine.

-

Initiate the reaction by adding the tissue homogenate or purified enzyme.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding the stop buffer.

-

-

Separation of L-[3H]citrulline:

-

Apply the reaction mixture to a column containing the cation-exchange resin.

-

L-[3H]arginine, being positively charged, will bind to the resin, while the neutral L-[3H]citrulline will pass through.

-

Elute the L-[3H]citrulline with water.

-

-

Quantification:

-

Add the eluate to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of L-[3H]citrulline formed, which is proportional to the NOS activity.

-

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-).

Materials:

-

Cell culture supernatant, plasma, or other biological fluids

-

Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase (for samples containing nitrate)

-

NADPH (cofactor for nitrate reductase)

-

Sodium nitrite standard solution

Procedure:

-

Sample Preparation:

-

If measuring total NO production (nitrite + nitrate), first convert nitrate to nitrite using nitrate reductase and NADPH. Incubate samples with the enzyme and cofactor.

-

-

Griess Reaction:

-

Add an equal volume of Griess Reagent to the samples and standards in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using the sodium nitrite standard.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Discussion and Future Directions

The available data consistently demonstrate that while L-homoarginine is a substrate for NOS, it is significantly less efficient than L-arginine. This raises questions about the direct contribution of L-homoarginine to the total NO pool under physiological conditions. The protective cardiovascular effects associated with higher L-homoarginine levels may not solely be due to its direct conversion to NO. Other proposed mechanisms include the inhibition of arginase, which would increase the bioavailability of L-arginine for NOS, and other yet-to-be-elucidated pathways[5][11].

For drug development professionals, the L-arginine/L-homoarginine-NO pathway presents several potential targets. Strategies could focus on:

-

Increasing L-homoarginine levels: This could be achieved through supplementation or by targeting the enzymes involved in its synthesis and degradation.

-

Modulating NOS activity: Developing isoform-specific activators or inhibitors could offer therapeutic benefits in various diseases.

-

Targeting downstream effectors of NO signaling: This includes guanylate cyclase and phosphodiesterases.

Future research should aim to:

-

Elucidate the precise mechanisms by which L-homoarginine exerts its cardioprotective effects.

-

Conduct large-scale clinical trials to evaluate the therapeutic potential of L-homoarginine supplementation.

-

Develop more specific and potent pharmacological agents that target the L-homoarginine-NO pathway.

Conclusion

L-homoarginine plays a multifaceted role in nitric oxide synthesis and cardiovascular health. While it is a less efficient substrate for NOS compared to L-arginine, its association with reduced cardiovascular risk underscores its physiological importance. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the L-homoarginine-NO pathway. A deeper understanding of its complex biology is essential for the development of novel strategies to prevent and treat cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sciencellonline.com [sciencellonline.com]

- 5. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Determination of Km for oxygen of nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.rndsystems.com [resources.rndsystems.com]

Endogenous Sources and Synthesis of L-Homoarginine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homoarginine, a non-proteinogenic cationic amino acid, has emerged as a molecule of significant interest in biomedical research due to its association with cardiovascular health and disease. This technical guide provides a comprehensive overview of the endogenous sources and enzymatic synthesis of L-Homoarginine. We delve into the primary and secondary metabolic pathways responsible for its production, detailing the key enzymes, substrates, and cellular locations. This guide summarizes available quantitative data, presents detailed experimental protocols for the study of L-Homoarginine metabolism, and includes visual diagrams of the core biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

L-Homoarginine is structurally similar to L-Arginine, with an additional methylene (B1212753) group in its carbon chain. While not incorporated into proteins, it is endogenously synthesized and plays a role in various physiological processes, including nitric oxide (NO) signaling. Low plasma levels of L-Homoarginine have been identified as an independent risk factor for cardiovascular morbidity and mortality, sparking interest in its metabolic pathways as potential therapeutic targets. Understanding the endogenous synthesis of L-Homoarginine is crucial for elucidating its physiological functions and developing strategies to modulate its levels for therapeutic benefit.

Endogenous Synthesis of L-Homoarginine

The endogenous production of L-Homoarginine in mammals primarily occurs through two distinct enzymatic pathways. The major pathway involves the enzyme Arginine:glycine amidinotransferase (AGAT), while a secondary, less characterized pathway utilizes enzymes of the urea (B33335) cycle, specifically Ornithine transcarbamoylase (OTC).[1][2]

The Arginine:glycine Amidinotransferase (AGAT) Pathway

The principal route for L-Homoarginine synthesis involves the promiscuous activity of Arginine:glycine amidinotransferase (AGAT), the first enzyme in the creatine (B1669601) biosynthesis pathway.[3] In this reaction, AGAT catalyzes the transfer of an amidino group from L-Arginine to the epsilon-amino group of L-Lysine, yielding L-Homoarginine and L-Ornithine.[4][5] This reaction occurs predominantly in the kidneys and pancreas, where AGAT is highly expressed.[1][2]

-

Reaction: L-Arginine + L-Lysine <--> L-Homoarginine + L-Ornithine

-

Enzyme: Arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1)

The Urea Cycle Pathway

A secondary pathway for L-Homoarginine synthesis involves enzymes of the urea cycle. In this multi-step process, L-Lysine is first converted to homocitrulline by Ornithine transcarbamoylase (OTC) in the mitochondria of hepatocytes and enterocytes.[6][7] Homocitrulline is then converted to homoargininosuccinate by argininosuccinate (B1211890) synthase (ASS), and finally, argininosuccinate lyase (ASL) cleaves homoargininosuccinate to produce L-Homoarginine and fumarate. While this pathway is biochemically plausible, its contribution to the overall systemic pool of L-Homoarginine is considered to be minor compared to the AGAT-mediated synthesis.

-

Step 1: L-Lysine + Carbamoyl Phosphate → Homocitrulline + Pi

-

Enzyme: Ornithine transcarbamoylase (OTC; EC 2.1.3.3)

-

-

Step 2: Homocitrulline + Aspartate + ATP → Homoargininosuccinate + AMP + PPi

-

Enzyme: Argininosuccinate Synthase (ASS; EC 6.3.4.5)

-

-

Step 3: Homoargininosuccinate → L-Homoarginine + Fumarate

-

Enzyme: Argininosuccinate Lyase (ASL; EC 4.3.2.1)

-

Catabolism of L-Homoarginine

The metabolic fate of L-Homoarginine involves several enzymes that also act on L-Arginine.

-

Alanine:glyoxylate aminotransferase 2 (AGXT2): This mitochondrial enzyme, primarily expressed in the kidney, metabolizes L-Homoarginine to 6-guanidino-2-oxocaproic acid (GOCA).

-

Arginase: L-Homoarginine is a substrate for arginase, which hydrolyzes it to L-Lysine and urea.[8]

-

Nitric Oxide Synthase (NOS): All three isoforms of NOS can utilize L-Homoarginine as a substrate to produce nitric oxide (NO) and homocitrulline, albeit with lower efficiency compared to L-Arginine.[9]

Quantitative Data

Table 1: Plasma Concentrations of L-Homoarginine in Healthy Humans

| Population | Mean/Median Concentration (µmol/L) | Range (µmol/L) | Reference |

| Healthy Adults (35-54 years) | 1.88 (Median) | 1.47 - 2.41 (25th-75th percentile) | [10] |

| Young Healthy Volunteers | 2.87 (Mean) | 1.96 - 3.78 | [1] |

Table 2: Kinetic Parameters of Enzymes Involved in L-Homoarginine Metabolism

| Enzyme | Substrate(s) | Product(s) | Km | Vmax | Ki | IC50 | Notes | Reference |

| Arginase 1 (Human) | L-Arginine | L-Ornithine + Urea | - | - | 6.1 ± 0.50 mM | 8.14 ± 0.52 mM | Inhibition by L-Homoarginine | [11] |

| Arginase 2 (Human) | L-Arginine | L-Ornithine + Urea | - | - | 1.73 ± 0.10 mM | 2.52 ± 0.01 mM | Inhibition by L-Homoarginine | [11] |

| Ornithine Transcarbamoylase (OTC) | L-Lysine, Carbamoyl Phosphate | Homocitrulline | 6.3 mM (crude extract), 55.3 mM (purified) | Not Reported | - | - | Km for L-Lysine. | [12] |

| Arginine:glycine amidinotransferase (AGAT) | L-Lysine, L-Arginine | L-Homoarginine | Not Reported | Not Reported | - | - | Specific kinetic data for L-Homoarginine synthesis is not readily available. |

Signaling and Metabolic Pathways

Caption: Metabolic pathways of L-Homoarginine synthesis and catabolism.

Experimental Protocols

Quantification of L-Homoarginine in Plasma by LC-MS/MS

This protocol is adapted from established methods for amino acid analysis in biological fluids.

1. Materials:

-

L-Homoarginine analytical standard

-

Stable isotope-labeled L-Homoarginine (e.g., L-Homoarginine-d4) as internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Plasma samples (collected in EDTA or heparin tubes)

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

Prepare a protein precipitation solution of 0.1% FA in ACN.

-

In a 96-well protein precipitation plate or microcentrifuge tube, add 50 µL of plasma sample.

-

Add 150 µL of the cold protein precipitation solution containing the internal standard (concentration to be optimized, e.g., 1 µM).

-

Vortex or shake for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC Column: A HILIC column is suitable for retaining the polar L-Homoarginine.

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the elution of L-Homoarginine.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Homoarginine: Precursor ion (m/z) → Product ion (m/z) (e.g., 189.1 → 70.1)

-

L-Homoarginine-d4 (IS): Precursor ion (m/z) → Product ion (m/z) (e.g., 193.1 → 74.1) (Note: Exact m/z values should be optimized for the specific instrument.)

-

-

4. Data Analysis:

-

Construct a calibration curve using known concentrations of L-Homoarginine standard.

-

Quantify L-Homoarginine in plasma samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Caption: Workflow for L-Homoarginine quantification by LC-MS/MS.

In Vitro Enzyme Activity Assay for AGAT-mediated L-Homoarginine Synthesis

This protocol is a hypothetical design based on established AGAT assays for creatine synthesis, adapted for L-Homoarginine production.

1. Reagents and Buffers:

-

Recombinant human AGAT (purified)

-

L-Arginine stock solution (e.g., 100 mM)

-

L-Lysine stock solution (e.g., 100 mM)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

Stop Solution: 0.5 M Perchloric Acid

-

Neutralization Solution: 1 M K2CO3

2. Enzyme Assay Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:

-

Reaction Buffer

-

L-Arginine (final concentration to be varied for kinetic analysis, e.g., 0.1 - 10 mM)

-

L-Lysine (final concentration to be varied for kinetic analysis, e.g., 0.1 - 10 mM)

-

Recombinant AGAT (concentration to be optimized to ensure linear reaction kinetics)

-

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Neutralize the samples by adding Neutralization Solution.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for L-Homoarginine and L-Ornithine production using LC-MS/MS as described in Protocol 6.1.

3. Kinetic Analysis:

-

Determine the initial reaction velocities at varying substrate concentrations.

-

Calculate Km and Vmax values for L-Arginine and L-Lysine by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Expression and Purification of Recombinant Human AGAT

1. Expression:

-

Clone the human AGAT cDNA into a suitable E. coli expression vector with a purification tag (e.g., His-tag).

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation.

2. Purification (for His-tagged protein):

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

Elute the His-tagged AGAT with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

-

Dialyze the purified protein against a suitable storage buffer.

Caption: General workflow for recombinant protein expression and purification.

Conclusion

The endogenous synthesis of L-Homoarginine is a complex process involving enzymes from different metabolic pathways, with AGAT playing a predominant role. The catabolism of L-Homoarginine is intertwined with L-Arginine metabolism, highlighting a complex regulatory network. While significant progress has been made in identifying the key players in L-Homoarginine metabolism, a complete quantitative understanding, particularly the kinetic parameters of its synthesis, remains an area for future research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the physiological and pathological roles of L-Homoarginine and to explore its potential as a therapeutic target. The provided methodologies for quantification and enzyme activity assays will be instrumental in advancing our knowledge of this intriguing amino acid.

References

- 1. Expression and Purification of Active Recombinant Human Alpha-1 Antitrypsin (AAT) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of homoarginine (hArg) and asymmetric dimethylarginine (ADMA) from acutely and chronically administered free L-arginine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HOMOCITRULLINE AND HOMOARGININE SYNTHESIS FROM LYSINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression and Purification of Active Recombinant Human Alpha-1 Antitrypsin (AAT) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of ornithine and lysine activities of the ornithine-transcarbamylase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

H-HoArg-OH: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homoarginine (H-HoArg-OH), a non-proteinogenic amino acid, is gaining significant attention in the scientific community for its potential roles in cardiovascular health and nitric oxide (NO) metabolism. As interest in its therapeutic and diagnostic applications grows, a thorough understanding of its stability and degradation is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known enzymatic and potential non-enzymatic degradation pathways of this compound. It details experimental protocols for assessing its stability and quantifying its metabolites, and presents this information in a structured format to facilitate further research and development.

Introduction

L-Homoarginine is a homolog of L-arginine, featuring an additional methylene (B1212753) group in its carbon chain. It is endogenously synthesized from lysine (B10760008) and arginine and is also found in various dietary sources[1]. This compound serves as a substrate for nitric oxide synthase (NOS), contributing to NO production, and has been shown to be a weak inhibitor of arginase[1]. Low plasma levels of homoarginine have been associated with adverse cardiovascular events, making it a potential biomarker and therapeutic target[1]. Understanding its stability is crucial for the development of reliable diagnostic assays and potential therapeutic formulations.

Chemical Stability of this compound

Currently, there is a lack of comprehensive publicly available data on the intrinsic chemical stability of isolated this compound under various conditions such as pH, temperature, and light exposure. However, based on the general stability of amino acids and the reactivity of the guanidinium (B1211019) group, several potential degradation pathways can be postulated. To address this gap, forced degradation studies are essential.

Proposed Forced Degradation Studies

Forced degradation studies are a critical component in the development of stability-indicating analytical methods and in understanding the intrinsic stability of a drug substance[2][3]. The following conditions are proposed for a comprehensive forced degradation study of this compound.

Table 1: Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Method | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C, up to 7 days | Hydrolysis of the guanidinium group to form urea (B33335) and L-2-amino-6-ureidohexanoic acid, followed by further hydrolysis to lysine. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C, up to 7 days | Similar to acid hydrolysis, but potentially at a different rate. Racemization at the alpha-carbon is also possible under strong basic conditions. |

| Oxidation | 3% - 30% H₂O₂, Room Temperature, up to 24 hours | Oxidation of the guanidinium group and the aliphatic chain. |

| Thermal Degradation | 60°C - 180°C (solid and solution), up to 7 days | Decarboxylation, deamination, and potential cyclization. |

| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines | Photolytic degradation, potentially leading to a variety of products. |

Potential Non-Enzymatic Degradation Pathways

One of the key potential non-enzymatic degradation pathways for this compound is intramolecular cyclization.

Enzymatic Degradation Pathways

The in vivo degradation of this compound is primarily governed by three key enzymatic pathways.

Metabolism by Nitric Oxide Synthase (NOS)

This compound is a substrate for all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). The enzymatic reaction produces nitric oxide (NO) and L-homocitrulline[1].

Metabolism by Arginase

This compound can be hydrolyzed by arginase to produce L-lysine and urea. It is considered a weak substrate for this enzyme[4].

Metabolism by Alanine-Glyoxylate Aminotransferase 2 (AGXT2)

Recent studies have identified AGXT2 as a key enzyme in the catabolism of this compound. AGXT2 metabolizes homoarginine to 6-guanidino-2-oxocaproic acid (GOCA)[5].

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability and degradation studies. The following sections outline methodologies for forced degradation studies and the analysis of this compound and its degradation products.

Forced Degradation Study Protocol (General Framework)

This protocol provides a general framework for conducting forced degradation studies on this compound.

-

Sample Preparation: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M to 2 M HCl to achieve final concentrations of 0.1 M to 1 M HCl. Incubate at room temperature and 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M to 2 M NaOH to achieve final concentrations of 0.1 M to 1 M NaOH. Incubate at room temperature and 60°C.

-

Oxidation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature.

-

Thermal Degradation (Solution): Heat the stock solution at 60°C.

-

Thermal Degradation (Solid): Store the solid this compound powder at 60°C.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as UPLC-MS/MS.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for quantifying this compound and its degradation products.

A stability-indicating UPLC-MS/MS method is the gold standard for separating and quantifying this compound and its potential degradation products.

-

Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like amino acids. A C18 column can also be used with appropriate mobile phases.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Internal Standard: A stable isotope-labeled this compound (e.g., D₄-H-HoArg-OH) is recommended for accurate quantification.

Table 2: Example UPLC Gradient for this compound Analysis

| Time (min) | % Mobile Phase A (e.g., 10 mM Ammonium Formate in Water) | % Mobile Phase B (e.g., Acetonitrile) |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Note: This is an example gradient and must be optimized for the specific column and instrument used.

Visualization of Pathways and Workflows

Signaling and Degradation Pathways

Caption: Enzymatic synthesis and degradation pathways of this compound.

Experimental Workflow for Stability Testing

Caption: Workflow for conducting forced degradation studies of this compound.

Conclusion

This technical guide consolidates the current understanding of this compound stability and degradation pathways. While the enzymatic routes of metabolism are relatively well-characterized, a significant knowledge gap exists regarding its intrinsic chemical stability and non-enzymatic degradation. The proposed forced degradation studies and analytical methodologies provide a robust framework for researchers to systematically investigate these aspects. A comprehensive understanding of this compound's stability profile is indispensable for its continued development as a reliable biomarker and potential therapeutic agent in cardiovascular and other diseases. Future research should focus on generating quantitative stability data and identifying and characterizing the full spectrum of its degradation products.

References

- 1. ahajournals.org [ahajournals.org]

- 2. longdom.org [longdom.org]

- 3. biopharminternational.com [biopharminternational.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field [mdpi.com]

- 7. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of L-Homoarginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homoarginine, a non-proteinogenic cationic amino acid, has garnered significant scientific interest due to its emerging role as a biomarker and potential therapeutic agent in cardiovascular and renal diseases. A comprehensive understanding of its pharmacokinetic profile and bioavailability is paramount for its clinical development. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of L-Homoarginine, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Introduction

L-Homoarginine is structurally similar to L-arginine (B1665763), with an additional methylene (B1212753) group in its carbon chain. It serves as a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase, thereby modulating the bioavailability of nitric oxide (NO), a critical signaling molecule in the cardiovascular system[1]. Low plasma concentrations of L-Homoarginine have been associated with adverse cardiovascular events and mortality, highlighting the importance of understanding its physiological disposition. This guide aims to consolidate the current knowledge on the pharmacokinetics and bioavailability of L-Homoarginine to support further research and drug development efforts.

Pharmacokinetics of L-Homoarginine

The pharmacokinetic profile of L-Homoarginine has been investigated in both human and animal studies. Oral administration of L-Homoarginine leads to a rapid increase in its plasma concentrations.

Absorption

Orally administered L-Homoarginine is readily absorbed from the gastrointestinal tract. In a study with young, healthy volunteers, a single oral dose of 125 mg of L-Homoarginine resulted in a peak plasma concentration (Cmax) reached at approximately 1 hour (Tmax) post-administration[1]. The absorption of L-Homoarginine is likely mediated by cationic amino acid transporters (CATs) present in the intestine[2].

Distribution

Following absorption, L-Homoarginine is distributed throughout the body. It is transported into cells by various cationic amino acid transporters, including CAT1, CAT2A, and CAT2B[2]. The volume of distribution is influenced by factors such as age and body weight[3].

Metabolism

L-Homoarginine is a substrate for nitric oxide synthase (NOS), leading to the production of NO and L-homocitrulline[4]. It also acts as a competitive inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine[5]. By inhibiting arginase, L-Homoarginine can indirectly increase the availability of L-arginine for NO synthesis. The metabolism of L-Homoarginine is a key aspect of its biological activity.

Excretion

Studies in animal models, including pigs and rats, have shown that orally administered L-Homoarginine is excreted almost quantitatively and largely unmetabolized in the urine, with a recovery of over 95%[1]. This suggests that renal excretion is the primary route of elimination for L-Homoarginine. In humans, increased urinary excretion of L-Homoarginine has been observed following oral supplementation[6].

Bioavailability of L-Homoarginine

While direct quantitative data on the absolute oral bioavailability of L-Homoarginine in humans is not yet firmly established in the available literature, the high urinary recovery of the unmetabolized compound in animal studies suggests good absorption[1]. For comparison, the oral bioavailability of the structurally similar amino acid, L-arginine, has been reported to be variable, ranging from approximately 20% to 68% in humans, due to extensive first-pass metabolism[7][8][9][10]. Given that L-Homoarginine appears to be less susceptible to extensive metabolism, its oral bioavailability is likely to be more consistent. A population kinetics model has been developed to analyze the kinetics of orally supplemented L-Homoarginine in human plasma, which can help in optimizing dosing regimens[3].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of L-Homoarginine in humans following oral administration, as reported in a clinical study involving young, healthy volunteers.

Table 1: Pharmacokinetic Parameters of L-Homoarginine in Humans After a Single Oral Dose

| Parameter | Value (Mean ± SD) | Conditions | Reference |

| Dose | 125 mg | Single oral dose | [1] |

| Cmax (μmol/L) | 8.74 ± 4.46 | Plasma | [1] |

| Tmax (h) | 1.0 | Plasma | [1] |

| AUC0-24h (μmol·h/L) | 63.5 ± 28.8 | Plasma | [1] |

| Baseline (μmol/L) | 2.87 ± 0.91 | Plasma | [1] |

Table 2: Pharmacokinetic Parameters of L-Homoarginine in Humans After Multiple Oral Doses

| Parameter | Value (Mean ± SD) | Conditions | Reference |

| Dose | 125 mg once daily for 4 weeks | Multiple oral doses | [1] |

| Cmax (μmol/L) | 17.3 ± 4.97 | Plasma | [1] |

| Tmax (h) | 1.0 | Plasma | [1] |

| AUC0-24h (μmol·h/L) | 225 ± 78.5 | Plasma | [1] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents (Representative Protocol)

This protocol outlines a general procedure for conducting an oral pharmacokinetic study of L-Homoarginine in rats, based on standard methodologies for amino acid pharmacokinetic studies[11][12][13].

1. Animals:

-

Male Sprague-Dawley rats (250-300 g) are used.

-

Animals are housed in a controlled environment (12-h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

-

Animals are fasted overnight prior to dosing.

2. Dosing:

-

L-Homoarginine is dissolved in sterile water.

-

A single oral dose (e.g., 10 mg/kg) is administered via oral gavage.

3. Sample Collection:

-

Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalysis (LC-MS/MS):

-

Plasma samples are prepared for analysis by protein precipitation.

-

L-Homoarginine concentrations in plasma are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software.

Quantification of L-Homoarginine in Human Plasma by LC-MS/MS

This protocol is a summary of a validated method for the quantification of L-Homoarginine in human plasma[14].

1. Sample Preparation:

-

To 50 µL of plasma sample, add an internal standard (e.g., stable isotope-labeled L-Homoarginine).

-

Precipitate proteins by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions:

-

Chromatography: Use a suitable HPLC column (e.g., a reversed-phase C18 or HILIC column) for separation.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for L-Homoarginine and the internal standard.

3. Quantification:

-

Construct a calibration curve using known concentrations of L-Homoarginine.

-

Determine the concentration of L-Homoarginine in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Signaling Pathways and Experimental Workflows

L-Homoarginine in the Nitric Oxide Pathway

L-Homoarginine plays a significant role in the nitric oxide (NO) signaling pathway. It acts as a substrate for nitric oxide synthase (NOS) and as an inhibitor of arginase, which competes with NOS for L-arginine. This dual action can lead to an overall increase in NO production.

Caption: L-Homoarginine's role in the nitric oxide pathway.

Experimental Workflow for a Human Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an orally administered compound like L-Homoarginine.

Caption: Workflow of a human oral pharmacokinetic study.

Conclusion

L-Homoarginine exhibits favorable pharmacokinetic properties, including rapid oral absorption and a primary route of elimination through renal excretion with minimal metabolism. While its precise oral bioavailability in humans requires further investigation, existing data suggests it is a promising candidate for oral supplementation. The ability of L-Homoarginine to modulate the nitric oxide pathway through its interaction with NOS and arginase underscores its therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of L-Homoarginine and its clinical applications.

References

- 1. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Homo-L-arginine (HMDB0000670) [hmdb.ca]

- 3. Population kinetics of homoarginine and optimized supplementation for cardiovascular risk reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homocitrullinuria and homoargininuria in hyperargininaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of L-Homoarginine: A Journey from Discovery to a Key Player in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homoarginine (H-HoArg-OH), a non-proteinogenic cationic amino acid, has transitioned from a relatively obscure molecule to a significant biomarker and potential therapeutic agent in various physiological and pathological processes. Structurally similar to L-arginine, with an additional methylene (B1212753) group in its carbon chain, homoarginine is intricately linked to nitric oxide (NO) bioavailability, endothelial function, and energy metabolism. Its discovery and the subsequent elucidation of its metabolic pathways have unveiled a complex interplay with cardiovascular, renal, and neurological systems. This technical guide provides a comprehensive overview of the discovery and history of L-homoarginine in biological systems, detailing its synthesis, metabolism, and known physiological roles. It summarizes key quantitative data, presents detailed experimental protocols for its analysis, and visualizes its complex signaling and metabolic pathways.

Discovery and Historical Perspective

The journey of L-homoarginine began with early investigations into amino acid metabolism. Initially identified as a non-proteinogenic amino acid, its biological significance remained largely unexplored for decades. It was considered an antimetabolite of arginine and was found to be a growth inhibitor for certain microbes like Staphylococcus aureus and Escherichia coli[1]. A pivotal shift in the perception of homoarginine occurred with the growing understanding of the crucial role of nitric oxide (NO) in cardiovascular health[2][3]. Given its structural similarity to L-arginine, the substrate for nitric oxide synthase (NOS), researchers began to investigate homoarginine's potential involvement in the NO pathway[1][4].

A significant breakthrough came with large-scale epidemiological studies, such as the Ludwigshafen Risk and Cardiovascular Health (LURIC) study, which revealed a strong inverse association between circulating homoarginine levels and cardiovascular mortality[5][6][7]. These findings sparked a surge in research interest, transforming homoarginine from a metabolic curiosity into a clinically relevant biomarker. Subsequent studies have consistently demonstrated that low homoarginine concentrations are an independent risk factor for adverse outcomes in cardiovascular diseases, chronic kidney disease, and stroke[5][6][8][9].

Biosynthesis and Metabolism of L-Homoarginine

L-homoarginine is endogenously synthesized in humans and animals, primarily in the kidneys and liver[10][11]. Two main pathways contribute to its production:

-

The primary pathway involves the enzyme L-arginine:glycine amidinotransferase (AGAT) , which is also a key enzyme in creatine (B1669601) synthesis[8][10][12][13]. AGAT catalyzes the transfer of an amidino group from L-arginine to the epsilon-amino group of L-lysine, yielding L-homoarginine and L-ornithine[1]. Genome-wide association studies have solidified the central role of AGAT in regulating plasma homoarginine levels[8][12].

-

An alternative, minor pathway involves enzymes of the urea (B33335) cycle . In this pathway, L-lysine is converted to homocitrulline, which is then metabolized to homoargininosuccinate and finally to L-homoarginine[1]. However, the contribution of this pathway to the overall homoarginine pool is considered to be less significant than the AGAT-mediated synthesis[5].